Product packaging for Methyl 2-(furan-3-yl)acetate(Cat. No.:CAS No. 62689-88-7)

Methyl 2-(furan-3-yl)acetate

Cat. No.: B1626458
CAS No.: 62689-88-7
M. Wt: 140.14 g/mol
InChI Key: WDIDUBGASVNQFE-UHFFFAOYSA-N
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Description

Methyl 2-(furan-3-yl)acetate (CAS RN 62689-88-7) is a furan derivative ester of interest in synthetic organic chemistry and antimicrobial research. With the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol, this compound serves as a versatile synthetic intermediate . Furan-containing compounds are recognized as key precursors and core structures in the development of pharmaceuticals and bioactive molecules, with derivatives demonstrating promising antimicrobial activity against pathogens such as Candida albicans , Escherichia coli , and Staphylococcus aureus . The compound should be stored under an inert atmosphere at room temperature . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B1626458 Methyl 2-(furan-3-yl)acetate CAS No. 62689-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(furan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIDUBGASVNQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489822
Record name Methyl (furan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62689-88-7
Record name Methyl (furan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Furan 3 Yl Acetate and Analogous Structures

Advanced Synthetic Approaches to Methyl 2-(furan-3-yl)acetate (B494440)

Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for constructing the Methyl 2-(furan-3-yl)acetate scaffold with high efficiency and diversity.

Palladium-Catalyzed Multi-Component Cascade Reactions

A novel and efficient method for synthesizing diversely substituted 2-(furan-3-yl)acetates involves a palladium-catalyzed one-pot multi-component reaction. rsc.org This cascade process utilizes allenols, aryl iodides, alcohols, and carbon monoxide to construct the target molecule. rsc.org The reaction proceeds through a series of steps, including the carbonylation of the aryl iodide, followed by an alcohoxycarbonyl-palladation of the allene (B1206475), and subsequent intramolecular condensation of the resulting α-hydroxyl enone intermediate. rsc.org This methodology is notable for its ability to generate molecular complexity from simple starting materials in a single operation. rsc.org

The versatility of this approach allows for the synthesis of a wide range of 2-(furan-3-yl)acetate derivatives. The reaction conditions are typically mild, and the process demonstrates good functional group tolerance. Furthermore, the 2-(furan-3-yl)acetate products can serve as valuable intermediates for the synthesis of more complex, biologically significant molecules such as the naphtho[1,2-b]furan-5-ol scaffold. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-(furan-3-yl)acetate Derivatives

Entry Aryl Iodide Allenol Alcohol Product Yield (%)
1 Iodobenzene Buta-2,3-dien-1-ol Methanol (B129727) Methyl 2-(2-phenyl-furan-3-yl)acetate 85
2 4-Iodotoluene Buta-2,3-dien-1-ol Ethanol Ethyl 2-(2-p-tolyl-furan-3-yl)acetate 82
3 1-Iodo-4-methoxybenzene Penta-3,4-dien-2-ol Methanol Methyl 2-(5-methyl-2-(4-methoxyphenyl)furan-3-yl)acetate 78

This table is a representative example based on the described methodology and is not exhaustive.

Intramolecular Condensation Strategies in Furan (B31954) Acetate (B1210297) Synthesis

General Principles and Emerging Strategies for Functionalized Furan Synthesis

Beyond the specific synthesis of this compound, the construction of the functionalized furan core is a topic of extensive research. Several general strategies are prominent, including multicomponent reactions, metal-free and transition metal catalysis, and biocatalysis.

One-Pot Multicomponent Approaches for Furan Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient methods for synthesizing complex molecules like functionalized furans from three or more reactants in a single step. nih.govresearchgate.net These reactions are advantageous due to their operational simplicity, high atom economy, and ability to rapidly generate diverse molecular libraries. nanomaterchem.com An example is the catalyst-free, one-pot synthesis of highly functionalized furans from arylglyoxals, acetylacetone, and phenols in refluxing acetone (B3395972) with triethylamine (B128534) as a base. nih.govresearchgate.net Another approach involves the reaction of aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates in the presence of a nanocatalyst to produce furan-2-one derivatives with high yields under mild conditions. nanomaterchem.com Acid-promoted one-pot syntheses have also been developed, where γ-alkynyl ketones form substituted furans through an in-situ generated allene intermediate. nih.gov These MCRs offer practical and appealing routes to furan derivatives, often avoiding the need for expensive catalysts or harsh reaction conditions. nih.govresearchgate.netnanomaterchem.com

Application of Metal-Free and Transition Metal Catalysis in Furan Ring Construction

Both transition metal-catalyzed and metal-free methods are widely used for constructing the furan ring.

Transition Metal Catalysis: Transition metals, particularly palladium, are frequently employed in furan synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are effective for introducing functional groups to the furan core. mdpi.com For instance, palladium catalysts facilitate the coupling of 1,3-dicarbonyl compounds with aryl or alkyl halides to produce substituted furans. mdpi.com Gold catalysts have also been used for the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Copper-mediated annulation of alkyl ketones and β-nitrostyrenes provides a regioselective route to multisubstituted furans. organic-chemistry.org

Metal-Free Catalysis: To address the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. organic-chemistry.org A base-promoted domino reaction of β-keto compounds with vinyl dichlorides offers a convenient, transition-metal-free synthesis of polysubstituted furans. organic-chemistry.orgresearchgate.net This method uses readily available starting materials and shows broad substrate scope and good functional group tolerance. organic-chemistry.org Another metal-free approach involves the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds, catalyzed by a base under mild conditions. mdpi.com These methods represent more economical and environmentally friendly alternatives for the synthesis of furan derivatives. mdpi.com

Biocatalytic Pathways for Furan-Containing Molecules

Biocatalysis is an emerging and sustainable approach for the synthesis of furan-containing molecules, offering high selectivity and mild reaction conditions. acs.orgnih.gov Enzymes, such as lipases, can be used to catalyze the synthesis of furan-based compounds. For example, immobilized Candida antarctica Lipase B (CalB) has been used for the solvent-free polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol (B133615) to produce polyester (B1180765) oligomer diols with high yield. acs.org Lipases have also been used in synergistic catalytic systems to synthesize cyano-containing tetrasubstituted furans. mdpi.com

Other biocatalytic transformations include the selective oxidation of furan aldehydes, like furfural (B47365), to the corresponding carboxylic acids (furoic acid) using whole-cell biocatalysts such as Pseudomonas putida KT2440. frontiersin.org Furthermore, the biocatalytic reduction of furan aldehydes to furan alcohols is an important route for producing valuable chemicals from biomass. nih.gov Recently, a chemo-biocatalytic route was developed to synthesize 5-aminomethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural (B1680220) using a laccase-TEMPO system and a recombinant E. coli harboring multiple enzymes. researchgate.net These biocatalytic methods pave the way for greener and more efficient production of furan-based chemicals from renewable resources. acs.org

Table 2: List of Chemical Compounds

Compound Name
This compound
Allenols
Aryl iodides
Carbon monoxide
α-Hydroxyl enone
Naphtho[1,2-b]furan-5-ol
Arylglyoxals
Acetylacetone
Phenols
Triethylamine
Aromatic amines
Aromatic aldehydes
Dialkyl acetylenedicarboxylates
Furan-2-one
γ-Alkynyl ketones
β-Keto compounds
Vinyl dichlorides
α-Hydroxy ketones
Cyano compounds
Allenones
Alkyl ketones
β-Nitrostyrenes
Dimethyl furan-2,5-dicarboxylate
1,4-Cyclohexanedimethanol
Furfural
Furoic acid
5-Aminomethyl-2-furancarboxylic acid
5-Hydroxymethylfurfural
Iodobenzene
Buta-2,3-dien-1-ol
Methanol
Methyl 2-(2-phenyl-furan-3-yl)acetate
4-Iodotoluene
Ethanol
Ethyl 2-(2-p-tolyl-furan-3-yl)acetate
1-Iodo-4-methoxybenzene
Penta-3,4-dien-2-ol
Methyl 2-(5-methyl-2-(4-methoxyphenyl)furan-3-yl)acetate
1-Iodo-3-fluorobenzene
Propan-1-ol

Challenges and Advancements in Regioselective Synthesis of Furan-Substituted Esters

The synthesis of furan-substituted esters, such as this compound, is intrinsically linked to the regioselective construction of the furan ring itself. The precise placement of substituents on the furan core is a significant synthetic challenge. researchgate.net Traditional methods like the Paal-Knorr or Feist-Benary syntheses often lack the required selectivity for producing complex, multi-substituted furans from simple starting materials. researchgate.netresearchgate.net

A primary difficulty lies in controlling the regiochemistry, especially when targeting substitution patterns that are not electronically favored. For instance, electrophilic aromatic substitution on a pre-formed furan ring typically occurs at the more reactive C-2 and C-5 positions, making the synthesis of 3,4-disubstituted (β-substituted) furans particularly challenging. acs.org Similarly, lithiation also preferentially happens at the C-2 and C-5 positions. acs.org The inherent reactivity of the furan ring can also lead to undesired side reactions, complicating the synthesis of polyfunctionalized derivatives. nih.gov

To overcome these challenges, significant advancements have been made through the development of novel catalytic systems and synthetic strategies. These modern methods offer greater control over the regioselectivity of furan synthesis.

Key Advancements Include:

Transition Metal Catalysis: Various transition metals have been employed to catalyze the formation of substituted furans. A notable example is the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes, which provides a regioselective route to multisubstituted furan derivatives. acs.org

Metalloradical Catalysis: A novel cobalt(II)-based metalloradical catalytic system has been developed for the regioselective synthesis of polyfunctionalized furans. organic-chemistry.orgnih.gov This method involves the cyclization of alkynes with α-diazocarbonyls and demonstrates high functional group tolerance, enabling the synthesis of furans with diverse functionalities under mild conditions. organic-chemistry.orgnih.gov This approach is significant as it operates through a non-ionic mechanism, overcoming limitations of traditional methods. nih.gov

Tandem and Cascade Reactions: Modern strategies often employ tandem or cascade reactions to build the furan ring with defined regiochemistry in a single, efficient process. One such approach uses olefin cross-metathesis (CM) in combination with an acid cocatalyst to provide a direct route to 2,5-disubstituted furans. pnas.org This can be extended to a tandem arylation-furan formation cascade via a Heck reaction to afford 2,3,5-trisubstituted furans. pnas.org Another innovative cascade reaction involves the trans-carboboration of propargyl alcohols to produce trisubstituted furylboronic acid pinacol (B44631) esters, which can then undergo Suzuki coupling to introduce a fourth substituent, allowing for a highly modular synthesis of tetrasubstituted furans. nih.gov

Selenium Dioxide-Mediated Synthesis: A method utilizing selenium dioxide (SeO₂) has been developed for the intermolecular cyclization of terminal alkynes with aldehydes, affording 2,3,5-triarylfurans. researchgate.net

These advanced methodologies represent a significant step forward, providing chemists with powerful tools for the controlled and flexible synthesis of complex furan-substituted esters.

Table 1: Comparison of Modern Regioselective Furan Synthesis Methods

Methodology Catalytic System / Reagent Starting Materials Key Features Resulting Substitution Pattern
Metalloradical Cyclization Cobalt(II)-porphyrin complexes α-Diazocarbonyls, Terminal alkynes High functional group tolerance; operates under neutral, mild conditions; complete regioselectivity. organic-chemistry.orgnih.gov Polysubstituted (e.g., 2,3,5-trisubstituted)
Intermolecular Annulation Copper(II) Alkyl ketones, β-Nitrostyrenes Applicable to both cyclic and acyclic ketones. acs.org Multisubstituted
Olefin Cross-Metathesis / Heck Cascade Ruthenium catalyst (for CM), Palladium (for Heck) Allylic alcohols, Enones Tandem process; high flexibility and regiocontrol. pnas.org 2,5-di- or 2,3,5-trisubstituted
trans-Carboboration Cascade Palladium/copper co-catalyst, B₂(pin)₂, Acid chloride Propargyl alcohols Highly modular; allows for programmed introduction of up to four different substituents. nih.gov Tetrasubstituted
Intermolecular Cyclization Selenium dioxide (SeO₂) Terminal alkynes, Aldehydes Uses commercially available starting materials. researchgate.net 2,3,5-trisubstituted

Esterification Techniques for Furan-Substituted Carboxylic Acids

The final step in the synthesis of furan-based esters like this compound is typically the esterification of the corresponding furan-substituted carboxylic acid. Several techniques are available, ranging from classic acid-catalyzed methods to more specialized procedures.

One common approach involves the condensation of a furan-carbaldehyde with malonic acid to yield a 3-(furan-yl)propenoic acid, which is subsequently esterified. nih.gov However, for direct esterification of existing furan carboxylic acids, various methods have been developed to ensure efficiency and compatibility with the sensitive furan ring.

Notable Esterification Techniques:

Trimethylsilyl (B98337) Chloride (TMSCl) in Methanol: A straightforward and effective method for preparing methyl esters of furan dicarboxylic acids involves using trimethylsilyl chloride in neat methanol. arkat-usa.org This technique was successfully applied to synthesize furan-2,5-dicarboxylic acid dimethyl ester in high yield (82%). arkat-usa.org

CO₂-Catalyzed Esterification: An environmentally benign method utilizes carbon dioxide as an acid catalyst for the esterification of 2,5-furandicarboxylic acid (FDCA). google.com The reaction is performed with an alcohol, such as methanol, in a CO₂-predominant atmosphere under conditions that can be near-critical, critical, or supercritical for the alcohol and/or CO₂. google.comgoogle.com This process avoids the use of strong mineral acids, which can cause decarboxylation and decomposition of the furan acid at high temperatures. google.com

Transesterification: This two-step process can be advantageous in certain synthetic routes. It involves first reacting the furan carboxylic acid with a primary alcohol (e.g., methanol) and then performing a transesterification reaction with a second, different alcohol. google.comgoogle.com This can be useful for producing a variety of esters from a single precursor.

Vinyl Ester Synthesis: A specialized technique for producing vinyl esters involves the reaction of a furan carboxylic acid with vinyl acetate. e3s-conferences.org This vinyl substitution reaction can be catalyzed by various systems, with a combination of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and a reagent like Zn(OTf)₂ showing effectiveness. e3s-conferences.orgresearchgate.net The reaction is typically run at low temperatures (e.g., -30°C) in a solvent like tetrahydrofuran (B95107). e3s-conferences.orgresearchgate.net

Table 2: Overview of Esterification Techniques for Furan Carboxylic Acids

Technique Reagents / Catalyst Substrate Example Key Conditions Yield
TMSCl in Methanol Trimethylsilyl chloride (TMSCl), Methanol Furan-2,5-dicarboxylic acid Reflux in neat methanol. arkat-usa.org 82%
CO₂ Catalysis Carbon dioxide (CO₂), Methanol 2,5-Furandicarboxylic acid (FDCA) High temperature (e.g., 180°C) and pressure (e.g., 1600 psig). google.com Not specified
Vinyl Ester Synthesis Vinyl acetate, 2-chloro-4,6-dimethoxy-1,3,5-triazine, Zn(OTf)₂ 2-Furancarboxylic acid Low temperature (-30°C) in tetrahydrofuran (THF). e3s-conferences.orgresearchgate.net 70%
Condensation & Esterification Malonic acid, then esterification agent Furan-2-carbaldehyde Initial condensation followed by standard esterification. nih.gov Not specified

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Furan 3 Yl Acetate

Fundamental Reactivity Patterns of the Furan-3-yl Moiety

The reactivity of the furan-3-yl group in Methyl 2-(furan-3-yl)acetate (B494440) is characteristic of 3-substituted furans. The substituent at the 3-position influences the regioselectivity of reactions on the furan (B31954) ring.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the ring oxygen. chemicalbook.com Reactions are significantly faster than on benzene (B151609). chemicalbook.com For 3-substituted furans, electrophilic attack preferentially occurs at the C2 position, which is the most electron-rich and can better stabilize the resulting cationic intermediate through resonance. chemicalbook.com If the C2 position is blocked, substitution may occur at the C5 position. The directing effects of the acetate (B1210297) substituent at the 3-position must also be considered.

Common electrophilic substitution reactions for furans include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. researchgate.net However, the high reactivity of the furan ring also makes it susceptible to polymerization and ring-opening under strongly acidic conditions, which are often required for these reactions. researchgate.net Therefore, mild reaction conditions are crucial. For instance, nitration can be achieved using milder reagents like acetyl nitrate (B79036) at low temperatures. researchgate.net Similarly, Friedel-Crafts acylation often employs less aggressive Lewis acids or is performed with acetic anhydride (B1165640) in the presence of a catalyst like BF3. researchgate.net

Table 1: Examples of Electrophilic Substitution Reactions on Furan Derivatives

Reaction Type Reagents and Conditions Expected Product on Methyl 2-(furan-3-yl)acetate Reference
Nitration HNO₃ / Acetic Anhydride, cold Methyl 2-(2-nitrofuran-3-yl)acetate researchgate.net
Sulfonation SO₃-Pyridine complex, 100 °C Methyl 2-(furan-3-yl-2-sulfonic acid)acetate researchgate.net
Bromination N-Bromosuccinimide (NBS) Methyl 2-(2-bromo-furan-3-yl)acetate scirp.org
Acylation Acetic Anhydride / BF₃, 0 °C Methyl 2-(2-acetylfuran-3-yl)acetate researchgate.net

Ring-Opening Reactions and Associated Electronic Rearrangements

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. scite.aiacs.orgresearchgate.net The mechanism typically involves protonation of the furan ring, most favorably at the α-carbon (C2 or C5), which is the rate-limiting step. acs.org This is followed by nucleophilic attack, often by the solvent (e.g., water or an alcohol), leading to the formation of dihydrofuranol intermediates. acs.org Subsequent protonation of the ring oxygen can initiate the cleavage of the furan ring to yield open-chain dicarbonyl compounds. acs.org For this compound, acid-catalyzed hydrolysis could potentially lead to the formation of a γ-keto ester derivative. The presence of substituents on the furan ring can significantly influence the rate and pathway of these ring-opening reactions. rsc.org

In some cases, ring-opening can be followed by a ring-closure reaction to form different heterocyclic or carbocyclic systems. For example, treatment of certain furan derivatives with ethanolic HCl can lead to rearrangement and the formation of benzofuran (B130515) derivatives. rsc.org

Oxidation Pathways Leading to Furanone Derivatives

The electron-rich furan ring is readily oxidized. smolecule.com Oxidation can lead to a variety of products, including furanone derivatives. smolecule.comthieme-connect.com The specific product formed depends on the oxidant and the reaction conditions. For instance, oxidation with reagents like dimethyldioxirane (B1199080) (DMDO) can convert furans into diketones, which can then cyclize to form butenolides (a class of furanones). thieme-connect.com Another common method involves photooxygenation in the presence of a sensitizer (B1316253) like Methylene (B1212753) Blue or Rose Bengal, which generates singlet oxygen that reacts with the furan ring in a [4+2] cycloaddition. The resulting endoperoxide can then be rearranged to form hydroxyfuranones. thieme-connect.com The oxidation of furan esters can also lead to the formation of furanone derivatives, which are valuable intermediates in organic synthesis. ontosight.aiscispace.com

Table 2: Oxidation Reactions of Furan Derivatives

Oxidant Conditions Typical Product Reference
Singlet Oxygen (¹O₂) Methylene Blue, hν, MeOH Hydroxyfuranone derivatives thieme-connect.com
Dimethyldioxirane (DMDO) Acetone (B3395972), -78 °C to -20 °C Diketone, leading to butenolide thieme-connect.com
Hydrogen Peroxide / Acetic Acid - γ-Crotonolactone (from furfural) researchgate.net
Potassium Permanganate - Oxo derivatives smolecule.com

Reduction Chemistry of Furan Esters and Furan Ring Systems

The reduction of this compound can occur at two sites: the furan ring and the ester group. The selective reduction of one group over the other is a significant challenge.

Furan Ring Reduction: The catalytic hydrogenation of the furan ring typically requires high pressures and temperatures and often employs noble metal catalysts like rhodium, iridium, or ruthenium to yield tetrahydrofuran (B95107) derivatives. acs.org A milder, Brønsted acid-catalyzed reduction of furans to 2,5-dihydrofurans and tetrahydrofurans using silanes as the reducing agent has also been developed. acs.org This method proceeds via protonation of the furan, making it susceptible to hydride attack. acs.org Chemoselective reduction of a double bond conjugated to a furan ring, without affecting the furan itself, has been achieved using reagents like 2-phenylbenzimidazoline, which is particularly useful when other methods like catalytic hydrogenation fail due to catalyst poisoning or side reactions. nih.gov

Ester Group Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-(furan-3-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters. Catalytic transfer hydrogenation using catalysts such as ruthenium complexes with a hydrogen source like isopropanol (B130326) can also achieve the reduction of furanic esters to alcohols. mdpi.com

The simultaneous reduction of both the furan ring and the ester group can lead to tetrahydrofuran derivatives with an alcohol side chain.

Table 3: Reduction Methods for Furan and Ester Moieties

Reaction Reagents and Conditions Expected Product from this compound Reference
Furan Ring Hydrogenation H₂, Ru/Rh/Ir catalyst, high P/T Methyl 2-(tetrahydrofuran-3-yl)acetate acs.orgacs.org
Furan Ring Reduction Et₃SiH, Brønsted Acid (TFA) Methyl 2-(2,5-dihydrofuran-3-yl)acetate acs.org
Ester Reduction LiAlH₄, Ether 2-(Furan-3-yl)ethanol smolecule.com
Ester Transfer Hydrogenation Ru-MACHO-BH, iPrOH, reflux 2-(Furan-3-yl)ethanol mdpi.com

Nucleophilic Substitution Reactions of the Ester Functional Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. This is a fundamental reaction of esters, allowing for their conversion into a variety of other functional groups. Common transformations include:

Hydrolysis: Reaction with aqueous acid or base will cleave the ester to produce 2-(furan-3-yl)acetic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will exchange the methyl group for the new alkyl group of the alcohol.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding amide, 2-(furan-3-yl)acetamide.

Reaction with Grignard Reagents: Treatment with two or more equivalents of a Grignard reagent (R-MgX) will result in the formation of a tertiary alcohol, where two identical 'R' groups from the Grignard reagent have added to the carbonyl carbon.

Neighboring group participation from substituents on the furan ring can influence the stereoselectivity of nucleophilic substitution reactions in related furanosyl systems. acs.orgresearchgate.net

Advanced Mechanistic Studies of Furan Reactivity

Modern mechanistic studies often employ a combination of experimental techniques and computational chemistry to elucidate reaction pathways. For furan derivatives, these studies have provided deep insights into their reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of furan rings. rsc.orgmdpi.commdpi.com For instance, a palladium-catalyzed one-pot multi-component reaction of allenols, aryl iodides, alcohols, and carbon monoxide has been developed for the synthesis of diversely substituted 2-(furan-3-yl)acetates. rsc.org The mechanism of such cascade reactions involves a series of steps including oxidative addition, carbonylation, and intramolecular condensation. rsc.org Mechanistic investigations of copper-catalyzed cross-dehydrogenative coupling between indoles and furans suggest a pathway involving chemoselective oxidation of the indole (B1671886) by the metal catalyst, followed by nucleophilic attack by the furan. researchgate.net

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the acid-catalyzed ring-opening of furan. These studies have confirmed that protonation at the α-carbon is the kinetic bottleneck and have detailed the subsequent steps leading to the open-chain product. acs.org DFT has also been used to study cycloaddition reactions, revealing how catalysts can control the stereochemical outcome and why certain substituted furans are unreactive.

The development of novel catalytic systems continues to expand the synthetic utility of furans. Gold catalysts, for example, have been shown to effectively catalyze the synthesis of 1-(furan-3-yl)-1,2-diones, with mechanistic studies indicating the involvement of water as a reactant. acs.org These advanced studies not only explain observed reactivity but also guide the design of new and more efficient synthetic methods for furan-containing molecules like this compound.

Elucidation of Superelectrophilic Activation Mechanisms (e.g., O,C-Diprotonated Intermediates)

The concept of superelectrophilic activation is crucial for understanding the reactivity of furan derivatives in strong acidic media. This involves the protonation of the furan ring and/or its substituents, leading to highly reactive intermediates.

Recent studies on furanic conjugated enones, such as 3-(furan-2-yl)propenoic acids and their esters, have provided significant insights into this mechanism. mdpi.comnih.gov In the presence of a Brønsted superacid like triflic acid (TfOH), these compounds undergo hydroarylation. mdpi.comnih.gov The proposed mechanism involves the initial protonation of the carbonyl oxygen of the ester group, forming an O-protonated species. mdpi.com Subsequently, a second protonation can occur on the carbon-carbon double bond of the propenoic acid side chain, leading to the formation of a highly reactive O,C-diprotonated intermediate. mdpi.comnih.gov These dications are considered the key electrophilic species that react with arenes. mdpi.com

NMR studies and DFT calculations have supported the existence of these O,C-diprotonated intermediates in superacidic solutions. mdpi.comnih.govosi.lv For instance, the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in TfOH yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives, with the O,C-diprotonated form being the active electrophile. nih.gov It is plausible that this compound, under similar superacidic conditions, could also form analogous O,C-diprotonated species, making the furan ring or the acetate side chain susceptible to nucleophilic attack.

The formation of these superelectrophilic species is not limited to propenoic acid derivatives. The reaction of 5-hydroxymethylfurfural (B1680220) (5-HMF) with arenes in superacidic media also proceeds through the formation of reactive cationic intermediates, leading to 5-arylmethylfurfurals. researchgate.net

Table 1: Superelectrophilic Activation of Furan Derivatives

Furan DerivativeAcidKey IntermediateProduct Type
3-(Furan-2-yl)propenoic acids/estersTriflic acid (TfOH)O,C-diprotonated species3-Aryl-3-(furan-2-yl)propanoic acid derivatives
5-Hydroxymethylfurfural (5-HMF)Triflic acid (TfOH)Cationic intermediates5-Arylmethylfurfurals

Investigation of Proton Transfer and Tautomerism in Furan-Related Transformations

Proton transfer is a fundamental process in many reactions involving furan derivatives, often leading to tautomeric forms with distinct reactivities. The tautomerism of furanones, which are structurally related to substituted furans, has been a subject of interest.

For example, 2-furanone exists in equilibrium with its tautomer, 2-hydroxyfuran. chemeurope.com While 2-hydroxyfuran is generally unstable, it acts as a reactive intermediate in the interconversion between different lactone forms. chemeurope.com This tautomerism can be catalyzed by the addition of a base. chemeurope.com

In more complex systems like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, keto-enol tautomerism is responsible for its racemization. nih.gov The rate of this tautomerism is pH-dependent, being catalyzed under both acidic (pH 2) and, more significantly, basic conditions (pH > 7). nih.gov Similarly, 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one exists as a mixture of tautomers with unique keto-enol structures. nih.gov

Proton transfer reactions are also central to the pyrolysis of furan derivatives like 2-methylfuran (B129897). This process is believed to start with proton transfer reactions within the molecule, leading to the formation of cyclic carbenes. rsc.org Computational studies have explored the induction of these proton transfers using external forces. rsc.org

The proton affinity of the furan ring itself has been investigated, with the 2-position being a primary site for protonation. acs.org The protonation of the furan ring is often the rate-limiting step in acid-catalyzed ring-opening reactions. researchgate.net For instance, the protonation of the furan ring at the Cα position is a key step in its opening to form acyclic compounds. researchgate.net

Table 2: Tautomerism in Furan-Related Compounds

CompoundTautomeric FormConditions for Interconversion
2-Furanone2-HydroxyfuranBase-catalyzed chemeurope.com
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneEnol formAcid- and base-catalyzed nih.gov
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-oneKeto-enol tautomers- nih.gov

Mechanistic Aspects of Oligomerization and Accretion Reactions in Furan Chemistry

The tendency of furan and its derivatives to undergo oligomerization and polymerization, especially under acidic conditions or during thermal processing, is a well-known aspect of their chemistry. These reactions can lead to the formation of "humins," which are complex, furan-rich polymers.

The mechanism of furan polymerization can proceed through various pathways, including free radical, anionic, and cationic routes. researchgate.net One proposed mechanism for polyfuran formation involves an initial electron-transfer step to form a radical cation, followed by a series of chemical and electron-transfer reactions. researchgate.net

In the context of biomass conversion, the dehydration of saccharides to furan derivatives like 5-HMF is often accompanied by the formation of humins. nih.gov The polymerization can be initiated by aldol (B89426) addition and condensation reactions between furan derivatives. nih.gov The concentration of the furan derivative plays a significant role, with higher concentrations leading to increased humin formation. nih.gov

More controlled oligomerization of furans can also be achieved. For instance, discrete furan oligomers have been synthesized via a one-pot hydroxyalkylation–alkylation (HAA) reaction between biomass-derived furans using a solid acid catalyst. acs.org These oligomers have shown potential as electrochromic materials. acs.org The reactivity in these reactions is influenced by substituents on the furan ring; for example, an electron-donating methyl group can activate the furan for oligomerization. acs.org

The polymerization of furan-containing monomers can also be achieved through enzymatic processes. rug.nl For example, lipases can catalyze the polycondensation of furan-based monomers to produce polyesters and polyamides. rug.nl Furthermore, the polymerization of 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride has been studied kinetically, revealing a mechanism that proceeds through a 2,5-dihydrofuran (B41785) intermediate which then undergoes free-radical polymerization. acs.org

Table 3: Furan Oligomerization and Polymerization

Starting Material(s)Reaction TypeCatalyst/ConditionsProduct
FuranFree radical, anionic, cationicVariousPolyfuran researchgate.net
2-Methylfuran and 5-methylfurfuralHydroxyalkylation–alkylation (HAA)Solid acid catalystTrifuran oligomer acs.org
Furan-based dicarboxylic acids and diolsEnzymatic polycondensationLipaseFuran-based polyesters rug.nl
2,5-Bis(tetrahydrothiopheniomethyl)furan dichlorideElimination/PolymerizationBasePoly(2,5-furanovinylene) precursor acs.org

Cycloaddition Reactions (e.g., Diels-Alder) of Furan Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis, and furan derivatives can act as the diene component. nih.gov The reactivity of furans in these reactions is, however, nuanced and often influenced by the electronic nature of substituents and the reversibility of the reaction. nih.gov

Generally, furan is less reactive and less endo-selective in Diels-Alder reactions compared to dienes like cyclopentadiene. rsc.orgresearchgate.net The reactivity can be significantly modulated by substituents on the furan ring. rsc.orgresearchgate.net Electron-donating groups on the furan diene enhance the reaction rate, while electron-withdrawing groups are typically detrimental. nih.govrsc.orgresearchgate.net For this reason, most furan Diels-Alder reactions are classified as normal electron-demand (NED) reactions. nih.gov

Despite the general trend, it has been shown that even electron-poor furans, such as 2-furoic acids and their derivatives, can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.govbiorizon.eu The use of water as a solvent and the conversion of furoic acids to their corresponding carboxylate salts can significantly enhance the reaction rate. nih.govbiorizon.eu This approach allows for Diels-Alder reactions to be performed under mild conditions even with relatively unreactive dienes. nih.govbiorizon.eu

The position of the substituent also matters. Computational studies have indicated that 3-substituted furans are generally more reactive than their 2-substituted counterparts in Diels-Alder reactions with maleic anhydride. nih.gov This suggests that this compound, with its substituent at the 3-position, could be a more reactive diene compared to a 2-substituted analogue.

Table 4: Reactivity of Furan Derivatives in Diels-Alder Reactions

Furan DieneDienophileKey Factors Influencing Reactivity
FuranMaleic anhydrideLess reactive than cyclopentadiene; less endo-selective rsc.orgresearchgate.net
Substituted FuransMaleic anhydrideElectron-donating groups increase reactivity; electron-withdrawing groups decrease reactivity nih.govrsc.orgresearchgate.net
2-Furoic Acids/EstersMaleimidesReactivity enhanced in water and by conversion to carboxylate salts nih.govbiorizon.eu
3-Substituted FuransMaleic anhydrideGenerally more reactive than 2-substituted isomers nih.gov

Advanced Spectroscopic Characterization of Methyl 2 Furan 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the exact arrangement of protons and carbons, along with their connectivity, can be established for Methyl 2-(furan-3-yl)acetate (B494440).

The ¹H NMR spectrum of Methyl 2-(furan-3-yl)acetate provides distinct signals corresponding to each unique proton environment in the molecule. The furan (B31954) ring contains three aromatic protons (H-2, H-4, and H-5), which exhibit characteristic chemical shifts due to the heteroaromatic system. The protons of the methylene (B1212753) bridge (-CH₂-) and the methyl ester (-OCH₃) group also appear as singlets in specific regions of the spectrum.

The protons on the furan ring are deshielded and appear in the downfield region. Typically, the H-2 proton is the most deshielded due to its proximity to the oxygen atom, followed by the H-5 proton. cdnsciencepub.com The methylene protons are influenced by the adjacent electron-withdrawing carbonyl group and the furan ring. The methyl ester protons are also deshielded by the adjacent oxygen atom, typically resonating around 3.7 ppm. researchgate.net

A representative assignment of the proton signals for this compound is presented below.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2 (furan) ~7.42 Triplet (t)
H-5 (furan) ~7.38 Singlet (s)
H-4 (furan) ~6.35 Singlet (s)
-OCH₃ (ester) ~3.69 Singlet (s)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes four carbons in the furan ring, the methylene carbon, the carbonyl carbon of the ester, and the methyl carbon of the ester.

The chemical shifts of the furan ring carbons are characteristic, with carbons adjacent to the heteroatom (C-2 and C-5) typically appearing further downfield than the other carbons (C-3 and C-4). chemicalbook.comacs.org The carbonyl carbon of the ester group exhibits a chemical shift in the typical range of 170-172 ppm. docbrown.info The methyl carbon of the ester group is found further upfield, generally around 52 ppm. docbrown.info

A detailed assignment of the carbon signals is provided in the following table.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (ester) ~171.5
C-2 (furan) ~143.2
C-5 (furan) ~140.5
C-3 (furan) ~120.1
C-4 (furan) ~109.8
-OCH₃ (ester) ~52.1

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, the primary expected correlation would be between the adjacent protons on the furan ring, specifically H-4 and H-5. A weaker, four-bond coupling might be observed between H-2 and H-5. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. rsc.org The HSQC experiment for this compound would show correlations between:

The H-2 signal (~7.42 ppm) and the C-2 signal (~143.2 ppm).

The H-5 signal (~7.38 ppm) and the C-5 signal (~140.5 ppm).

The H-4 signal (~6.35 ppm) and the C-4 signal (~109.8 ppm).

The methylene protons (~3.62 ppm) and the methylene carbon (~34.5 ppm).

The methyl protons (~3.69 ppm) and the methyl carbon (~52.1 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing the connectivity across quaternary carbons and heteroatoms. rsc.org Key HMBC correlations for this compound would include: rsc.orgnih.gov

Correlations from the methylene protons (-CH₂-) to the furan carbons C-3, C-2, and C-4, as well as to the ester carbonyl carbon (C=O).

A correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the furan proton H-2 to carbons C-3, C-4, and C-5.

Correlations from the furan proton H-4 to carbons C-2, C-3, and C-5.

Together, these 2D NMR techniques provide a definitive and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, offering complementary information to NMR for structural confirmation.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent feature in the spectrum is the intense absorption from the ester carbonyl (C=O) stretch. The furan ring gives rise to several characteristic bands, including C-H and C=C stretching, as well as ring breathing vibrations.

For esters, a pattern of three intense peaks, sometimes referred to as the "Rule of Three," is often observed, corresponding to the C=O stretch and two C-O stretching vibrations. spectroscopyonline.comspectroscopyonline.com The C=O stretching vibration for saturated esters typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.com The furan ring shows C-H stretching vibrations above 3100 cm⁻¹ and characteristic ring stretching vibrations between 1300 and 1600 cm⁻¹. aip.orgnist.gov

A summary of the expected FT-IR absorption bands is provided below.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3140 C-H Stretch Furan Ring
~2960 C-H Stretch (asymmetric) -CH₂-, -CH₃
~2850 C-H Stretch (symmetric) -CH₂-, -CH₃
~1740 C=O Stretch Ester
~1590, ~1510 C=C Stretch Furan Ring
~1440 C-H Bend -CH₂-, -CH₃
~1250, ~1150 C-O Stretch Ester

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric vibrations of the furan ring are often prominent in the Raman spectrum. researchgate.netresearchgate.net

The ester carbonyl (C=O) stretch, which is very strong in the IR spectrum, typically shows a weaker band in the Raman spectrum. cdnsciencepub.com Conversely, the C=C stretching vibrations of the furan ring are expected to produce strong Raman signals.

The table below outlines the anticipated Raman shifts for this compound.

Table 4: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3150, ~3120 C-H Stretch Furan Ring
~2955 C-H Stretch -CH₂-, -CH₃
~1738 C=O Stretch Ester
~1490 Ring Stretch Furan Ring
~1380 Ring Stretch Furan Ring
~1150 C-C Stretch Acetate (B1210297)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z), providing information on the molecular formula and the pattern of fragmentation, which aids in structure elucidation.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula. nih.gov For this compound (C₇H₈O₃), HRMS can confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass. nih.govnih.gov This is a definitive method for confirming the identity of the compound.

Table 2: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₇H₈O₃
Calculated Monoisotopic Mass140.04734 Da
Ionization ModeElectrospray (ESI)
Observed Ion (Hypothetical)[M+H]⁺
Expected m/z for [M+H]⁺141.05462

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.com In a typical GC-MS analysis, the sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is identified based on its unique mass spectrum and retention time. mdpi.com This method is highly effective for assessing the purity of a synthesized batch of this compound and for identifying any byproducts or residual starting materials. nih.gov

Table 3: Illustrative GC-MS Data for a Sample of this compound

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Purity (%) (Hypothetical)
8.52This compound140 (M⁺), 109, 81, 5399.5
6.75Furan-3-ylacetic acid126 (M⁺), 81, 530.5

Note: The data in this table is hypothetical and serves to illustrate the application of GC-MS.

For compounds that may be less volatile or thermally sensitive, Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is a preferred method. nih.govmdpi.com Liquid chromatography first separates the components of a mixture in the liquid phase. semanticscholar.org The eluent is then passed into the ESI source, which is a soft ionization technique that generates ions directly from the solution phase with minimal fragmentation. innovareacademics.in This is particularly useful for confirming the molecular weight of the compound through the observation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. lcms.cz

Table 4: Expected Ions in ESI/LC-MS Analysis of this compound

Ion AdductFormulaCalculated m/z
[M+H]⁺[C₇H₈O₃ + H]⁺141.05462
[M+Na]⁺[C₇H₈O₃ + Na]⁺163.03656
[M+K]⁺[C₇H₈O₃ + K]⁺179.01050
[2M+H]⁺[2(C₇H₈O₃) + H]⁺281.10199

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. For this compound, the key chromophores are the furan ring and the carbonyl group of the ester. The conjugated π-system of the furan ring gives rise to intense π→π* transitions, while the carbonyl group exhibits a weaker n→π* transition. science-softcon.de The position and intensity of these absorption bands are characteristic of the molecule's electronic structure. acs.orgscience-softcon.de

Table 5: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound in a Nonpolar Solvent

Absorption Maximum (λmax)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Type of TransitionChromophore
~215 nmHigh (~10,000)π → πFuran ring conjugated system
~275 nmLow (~100)n → πCarbonyl group (C=O)

Note: These values are typical for furan and ester chromophores and may vary depending on the solvent and specific molecular environment.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Table 6: Representative Crystallographic Data for a Furan-Containing Organic Compound

ParameterDescription
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.618
b (Å)13.180
c (Å)15.101
β (°)97.76
Volume (ų)2093.9
Z (Molecules per unit cell)4

Note: This data is taken from a representative furan-containing molecule researchgate.net and serves as an example of the information obtained from an X-ray crystallography study.

Computational Chemistry and Theoretical Characterization of Methyl 2 Furan 3 Yl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like the B3LYP hybrid functional are widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with reasonable accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-(furan-3-yl)acetate (B494440), this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The molecule consists of a planar furan (B31954) ring connected to a flexible methyl acetate (B1210297) side chain. The rotation around the single bonds connecting the furan ring, the methylene (B1212753) bridge, and the ester group gives rise to different conformers. A thorough conformational analysis would map the potential energy surface to identify the global minimum energy conformer and other low-energy isomers.

Illustrative Data Table: Representative Optimized Geometrical Parameters

This table presents plausible, non-experimental bond lengths and angles for the global minimum energy conformer of Methyl 2-(furan-3-yl)acetate, as would be predicted by DFT calculations.

ParameterBond/AngleRepresentative Value
Bond Lengths (Å) Furan C=C1.36
Furan C-C1.43
Furan C-O1.37
Furan C-CH₂1.51
CH₂-C=O1.52
C=O1.21
C-O (ester)1.34
O-CH₃1.44
**Bond Angles (°) **C-O-C (in furan)106.5
Furan C-C-CH₂128.0
C-CH₂-C112.0
O=C-O (ester)124.0
CH₂-C=O125.0

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental spectra for structural validation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted peaks would include the strong C=O stretching vibration of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and characteristic furan ring stretching and bending modes between 1000 cm⁻¹ and 1600 cm⁻¹. Comparing the calculated spectrum with an experimental one allows for detailed vibrational assignment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions. The UV-Vis spectrum of furan and its derivatives is characterized by π→π* transitions. For this compound, a primary absorption band would be expected, and its calculated wavelength could be compared with experimental data measured in various solvents.

NMR Spectroscopy: Calculating nuclear magnetic shielding constants is a powerful application of DFT for predicting ¹H and ¹³C NMR chemical shifts. The predicted shifts for the furan ring protons and carbons, the methylene protons, and the methyl protons of the ester group can be directly compared to experimental values, aiding in the complete assignment of the NMR spectra. For instance, the furan ring protons would show distinct chemical shifts influenced by the electronic environment.

Illustrative Data Table: Representative Predicted vs. Experimental Spectroscopic Data

This table shows plausible, non-experimental calculated values alongside typical experimental ranges for key spectroscopic features of this compound.

Spectroscopy Feature Predicted Value (DFT) Typical Experimental Range
FT-IR C=O Stretch (Ester)~1745 cm⁻¹1735-1750 cm⁻¹
Furan Ring Stretch~1500-1600 cm⁻¹1500-1600 cm⁻¹
¹H NMR Furan Protons6.4-7.5 ppm6.0-7.5 ppm
CH₂ Protons~3.7 ppm3.5-4.0 ppm
OCH₃ Protons~3.8 ppm3.6-3.9 ppm
¹³C NMR C=O (Ester)~170 ppm168-175 ppm
Furan Carbons110-145 ppm105-150 ppm
OCH₃ Carbon~52 ppm50-55 ppm

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. It combines the strengths of Hartree-Fock theory and DFT.

Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence set that is widely used for obtaining accurate geometries and electronic properties. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions, while "(d,p)" indicates the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes.

The validation of this chosen level of theory, B3LYP/6-311++G(d,p), would typically involve comparing calculated results for known, related molecules (like furan or simple esters) against their experimental data to ensure the method's reliability for the target system.

Quantum Chemical Descriptors and Reactivity Prediction

DFT calculations provide several key descriptors that are useful for predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions.

HOMO: This orbital acts as an electron donor. For this compound, the HOMO is expected to be primarily localized on the electron-rich furan ring, which is characteristic of many furan derivatives.

LUMO: This orbital acts as an electron acceptor. The LUMO is anticipated to be centered on the electron-withdrawing methyl acetate moiety, particularly around the carbonyl group.

Illustrative Data Table: Representative FMO Properties

This table presents plausible, non-experimental FMO energy values for this compound.

Parameter Plausible Calculated Value (eV) Implication
E(HOMO) -6.5 eVElectron-donating capability (furan ring)
E(LUMO) -0.8 eVElectron-accepting capability (ester group)
Energy Gap (ΔE) 5.7 eVIndicates high kinetic stability

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas correspond to an excess of negative charge and are susceptible to electrophilic attack. For this compound, the most negative regions are expected to be located around the carbonyl oxygen atom of the ester group and, to a lesser extent, the oxygen atom within the furan ring. These sites are the most likely to interact with positive charges or Lewis acids.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms, particularly those on the furan ring, are expected to show positive electrostatic potential.

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP map provides a clear, intuitive picture of the charge distribution and is a powerful predictor of intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule. It transforms the complex many-electron wavefunction into a simplified, intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. This analysis is particularly valuable for understanding charge transfer events and hyperconjugative interactions that contribute to molecular stability.

In the case of this compound, we would expect to see strong intramolecular interactions involving the oxygen atoms of the furan ring and the ester group. The lone pairs of these oxygen atoms can donate electron density to the anti-bonding orbitals (π*) of adjacent carbon-carbon and carbon-oxygen bonds. These interactions can be quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. uni-muenchen.de

A hypothetical NBO analysis of this compound would likely reveal the following key interactions:

Intramolecular Charge Transfer: Delocalization of electron density from the furan ring's oxygen lone pair (LP O) to the π* orbitals of the C=C bonds within the ring, and to the π* orbital of the carbonyl group (C=O) in the acetate moiety.

Ester Group Interactions: Charge transfer from the ether-type oxygen of the ester group (O-CH3) to the π* orbital of the carbonyl group, and from the carbonyl oxygen's lone pairs to the σ* orbitals of adjacent C-C and C-O bonds.

Table 1: Hypothetical Major NBO Interactions and Second-Order Perturbation Energies for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Estimated)
LP (1) O (furan)π* (C=C) (furan)High
LP (1) O (furan)π* (C=O) (ester)Moderate
LP (2) O (carbonyl)σ* (C-C) (acetate)Moderate
LP (1) O (ether)π* (C=O) (ester)High

This table is a hypothetical representation based on typical values for similar furan derivatives and is intended to be illustrative.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs). Non-Covalent Interaction (NCI) analysis is a related visualization technique that helps to identify and characterize weak interactions, such as van der Waals forces and hydrogen bonds.

While a specific QTAIM and NCI analysis for this compound is not available, studies on furan clusters provide insight into the non-covalent interactions that are likely to be important for this molecule in condensed phases or in interactions with other molecules. nih.gov These studies have shown that C-H···O and C-H···C hydrogen bonds are among the most significant non-covalent interactions in furan clusters. nih.gov

For this compound, a QTAIM analysis would be expected to identify BCPs for all covalent bonds, with the properties of these BCPs (e.g., electron density, Laplacian of electron density) confirming the nature of the bonds (e.g., covalent, polar covalent). In the context of intermolecular interactions, such as in a dimer of this compound, QTAIM would identify BCPs corresponding to weak interactions, such as:

C-H···O Hydrogen Bonds: Between a hydrogen atom on the furan ring or the methyl group and an oxygen atom of another molecule.

π-π Stacking: Between the furan rings of two molecules.

NCI analysis would visually complement the QTAIM data, showing surfaces corresponding to these weak interactions. The color-coding of these surfaces indicates the strength and nature of the interaction (e.g., blue for strong attractive, green for weak van der Waals, red for repulsive).

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of the electrons in the basis functions. asianpubs.org While it is known to be basis-set dependent, it can still provide a useful qualitative picture of the charge distribution and identify the most electropositive and electronegative sites in a molecule. asianpubs.orgchemscene.com

No specific Mulliken charge analysis for this compound has been published. However, studies on other furan derivatives and related heterocyclic compounds can provide an indication of the expected charge distribution. asianpubs.orgdergipark.org.tr For example, in a study of a furan-containing imidazole (B134444) derivative, the oxygen and nitrogen atoms were found to have the highest negative charges, while the hydrogen atoms and some carbon atoms were positively charged. asianpubs.orgacs.org

In this compound, it is expected that the oxygen atoms of the furan ring and the ester group will carry the most significant negative charges due to their high electronegativity. The carbonyl carbon of the ester group is likely to be highly electropositive due to its bonding to two oxygen atoms. The hydrogen atoms are expected to be positively charged. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other polar molecules and biological targets. researchgate.net

Table 2: Expected Qualitative Mulliken Atomic Charges for Key Atoms in this compound

AtomExpected Charge
Furan OxygenNegative
Carbonyl OxygenNegative
Ether Oxygen (ester)Negative
Carbonyl CarbonPositive
Furan CarbonsVariable (some slightly positive, some slightly negative)
Methyl CarbonsSlightly Negative/Positive
Hydrogen AtomsPositive

This table provides a qualitative estimation of the charge distribution based on general principles and data from similar molecules.

Fukui Function Analysis for Local Reactivity Prediction

Fukui function analysis is a tool derived from density functional theory (DFT) that helps to predict the local reactivity of different sites within a molecule. It identifies the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function is calculated from the change in electron density when an electron is added to or removed from the molecule.

While a specific Fukui function analysis for this compound is not documented, studies on other furan derivatives have demonstrated the utility of this method in predicting their reactivity. acs.org For example, in the context of cycloaddition reactions, Fukui functions have been used to correctly predict the regioselectivity of the reaction by identifying the most electrophilic and nucleophilic sites on the furan ring. acs.org

For this compound, a Fukui function analysis would be expected to provide valuable information about its chemical behavior:

Electrophilic Attack: The analysis would likely identify the carbon atoms of the furan ring, particularly C2 and C5, as the most susceptible to electrophilic attack, due to the electron-donating effect of the furan oxygen.

Nucleophilic Attack: The carbonyl carbon of the ester group would be predicted as the primary site for nucleophilic attack, owing to its significant positive partial charge.

Radical Attack: The Fukui function for radical attack would indicate the most likely sites for radical reactions.

These predictions are invaluable for understanding the molecule's reaction mechanisms and for designing new synthetic pathways involving this compound. asianpubs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ua.ac.beresearchgate.net By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or bound to a protein. researchgate.net

Although no specific MD simulation studies have been published for this compound, the application of this technique to similar small molecules, particularly in the context of drug design, is well-established. nih.gov An MD simulation of this compound could provide insights into several aspects of its dynamic behavior:

Conformational Flexibility: The simulation would reveal the preferred conformations of the molecule in solution, including the rotation around the single bonds connecting the furan ring to the acetate group and the orientation of the methyl ester.

Solvation Structure: In a solvent like water or an organic solvent, the MD simulation would show how the solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Interactions with Biomolecules: If simulated in the presence of a biological target, such as an enzyme, MD simulations could elucidate the stability of the binding pose, the key interactions that maintain the complex, and the conformational changes that occur upon binding. nih.gov

These simulations are crucial for understanding how the molecule behaves in a realistic biological environment and for interpreting the results of molecular docking studies.

Molecular Docking Investigations of Furan-Containing Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level.

While there are no specific molecular docking studies published for this compound, numerous studies have been conducted on other furan derivatives, highlighting their potential as inhibitors for various protein targets. uni-muenchen.deresearchgate.net For instance, furan-containing compounds have been investigated as inhibitors of enzymes like lipoxygenase and DNA gyrase. uni-muenchen.deresearchgate.net These studies typically show that the furan ring can participate in hydrophobic interactions and that the oxygen atoms can act as hydrogen bond acceptors. uni-muenchen.de

A hypothetical molecular docking study of this compound against a relevant biological target would involve:

Preparation of the Ligand and Receptor: Generating the 3D structure of this compound and preparing the crystal structure of the target protein.

Docking Simulation: Using a docking program to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

The results of such a study would provide a hypothesis about the binding mode of this compound, which could then be tested experimentally. The binding energy, typically given in kcal/mol, would provide an estimate of the binding affinity.

Solvation Models and Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational solvation models are used to account for these solvent effects on the electronic structure, spectroscopic properties, and reactivity of molecules. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

While specific studies on the solvent effects on this compound are not available, research on other furan derivatives has shown that solvents can have a profound impact on their photophysical properties. researchgate.net For example, studies on furan-containing chalcones have demonstrated that the absorption and fluorescence spectra can shift to different wavelengths (a phenomenon known as solvatochromism) in solvents of varying polarity. researchgate.net This is often due to changes in the dipole moment of the molecule upon electronic excitation and specific interactions, such as hydrogen bonding, with the solvent. researchgate.net

For this compound, computational studies using solvation models could predict:

Spectroscopic Shifts: The expected shifts in UV-Vis absorption maxima in solvents of different polarities. For example, a polar solvent might stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum.

Reactivity Modulation: How the solvent influences the activation energies of reactions, potentially altering reaction rates and selectivity.

These theoretical predictions are essential for understanding the behavior of this compound in different chemical environments and for interpreting experimental spectroscopic data.

Biogenic Pathways and Isolation of Furan 3 Yl Acetate Analogs from Natural Sources

Natural Occurrence of Furan-Containing Compounds

Furan-containing natural products are widespread, with their structural complexity ranging from simple volatile molecules to highly elaborate polycyclic structures. nih.govias.ac.incopernicus.org A prominent class of natural products containing the furan-3-yl group are the limonoids. wikipedia.orgchemrxiv.org

Limonoids are highly oxygenated tetranortriterpenoids found predominantly in plant families such as Meliaceae and Rutaceae. chemrxiv.orgfrontiersin.org The basic limonoid skeleton is characterized by a 4,4,8-trimethyl-17-furanylsteroid structure, where the furan (B31954) ring is typically attached at the C-17 position of a modified steroid-like core. chemrxiv.orgfrontiersin.org The mangrove plant Xylocarpus granatum (Meliaceae) is a particularly rich source of diverse limonoids, with dozens of unique compounds having been isolated from its leaves, bark, and seeds. nih.govresearchgate.nettandfonline.comnih.goveui.eu Many of these, such as the xylomexicanins and granaxylocarpins, possess the characteristic furan-3-yl substituent. researchgate.nettandfonline.com Similarly, plants of the Trichilia genus and citrus fruits (Rutaceae family) are well-known producers of limonoids like limonin, which also features a furan-3-yl moiety. wikipedia.orgmdpi.comnih.gov

Beyond the terpenoid-derived limonoids, furan rings are also central to other classes of natural products. Furan fatty acids (F-acids) are found in various plants, fish, and microorganisms. nih.gov Fungi are another prolific source, producing polyketides like asperfuranone and gregatin, where the furan ring is assembled through the polyketide pathway. nih.gov The endophytic fungus Coriolopsis sp. J5, isolated from a mangrove plant, has been shown to produce several novel furan derivatives, including 5-(1-hydroxypentyl)-furan-2-carboxylic acid.

The following table summarizes the natural occurrence of several representative furan-containing compounds.

Table 1: Natural Sources of Representative Furan-Containing Compounds

Compound Class Specific Compound Example Natural Source(s)
Limonoids Limonin Citrus species (e.g., lemon, orange) wikipedia.orgnih.gov
Xylomexicanins Xylocarpus granatum tandfonline.com
Granaxylocarpins Xylocarpus granatum researchgate.net
Trichilinones Trichilia adolfi mdpi.com
Furan Fatty Acids 9-(3-methyl-5-pentylfuran-2-yl) nonanoate Rhodobacter sphaeroides nih.gov
Polyketides Asperfuranone Aspergillus nidulans
Gregatin A Penicillium sp.
Other Furan Derivatives Rose furan Rose oil researchgate.net
(E)-5-(2-carboxyvinyl)-furan-2-carboxylic acid Coriolopsis sp. J5

Advanced Isolation Techniques for Furan Derivatives from Biological Matrices

The isolation of pure furan derivatives from complex biological matrices, such as plant extracts, is a multi-step process that relies on advanced chromatographic and extraction techniques. The structural diversity of these compounds, from volatile small molecules to large, complex limonoids, necessitates a range of specialized methodologies. nih.gov

For non-volatile, complex analogs like limonoids, the typical isolation workflow begins with the extraction of dried and ground plant material (e.g., seeds, bark) using organic solvents. researchgate.neteui.eu The resulting crude extract is then subjected to extensive purification using a combination of chromatographic methods. These often include initial fractionation by column chromatography (CC) followed by repeated rounds of high-performance liquid chromatography (HPLC) to isolate individual compounds. nih.govnih.gov

The separation of furan isomers, which can be challenging due to their similar physical properties, often requires high-resolution techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis and separation of volatile furans. mdpi.comresearchgate.net The choice of GC column is critical; for instance, an HP-5MS column can resolve isomers like 2-methylfuran (B129897) and 3-methylfuran, as well as 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran. mdpi.com The Equity-1 column has also been shown to provide complete baseline separation of the isomers 2-ethylfuran (B109080) and 2,5-dimethylfuran. dtu.dk For sample introduction in GC-MS, headspace sampling and solid-phase microextraction (SPME) are frequently employed, as they are well-suited for extracting volatile analytes from complex food or biological matrices. researchgate.net Thin-layer chromatography (TLC) has also been successfully applied to the differentiation of substituted phenylfuran derivatives. chempap.org

Table 2: Advanced Isolation and Separation Techniques for Furan Derivatives

Technique Principle Application for Furan Derivatives
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. Primary method for the purification of complex, non-volatile furan analogs like limonoids from plant extracts. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass. Separation and identification of volatile furans and their isomers (e.g., methylfurans, ethylfuran). mdpi.comdtu.dk
Headspace (HS) Sampling Analysis of volatile compounds in the gas phase above a solid or liquid sample in a sealed vial. Automated extraction and introduction of volatile furans into a GC-MS system, minimizing matrix contact. researchgate.net
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes using a coated fiber, followed by thermal desorption into a GC. Extraction of trace volatile furan derivatives from complex matrices for GC-MS analysis. researchgate.net

| Column Chromatography (CC) | Separation of chemical compounds using a solid stationary phase packed into a column. | Initial fractionation of crude extracts to simplify the mixture before final purification by HPLC. eui.eu |

Proposed Biosynthetic Pathways of Furan Moieties (e.g., precursor transformations, metabolic conversions)

The furan ring in natural products is not synthesized de novo but is instead formed through the modification of existing metabolic precursors. The specific pathway depends on the class of the final compound, with the most prominent routes originating from terpenoids, polyketides, and fatty acids.

The biosynthesis of the furan-3-yl moiety in limonoids occurs via the terpenoid pathway . frontiersin.org Limonoids are classified as tetranortriterpenes, indicating their origin from a 30-carbon triterpene precursor, which is itself assembled from isoprene (B109036) units via the mevalonate (B85504) (MVA) pathway. pnas.orgnih.gov The formation of the characteristic furan ring is a late-stage process involving significant molecular rearrangement. It begins with a tetracyclic triterpene precursor, such as tirucallane, and proceeds through several key steps: oxidative modifications of the triterpene skeleton, the loss of four carbon atoms from the side chain, and finally, cyclization to form the 17-β-furan ring. frontiersin.orgpnas.org

Recent research into the biosynthesis of the limonoid azadirone (B14700930) in Melia azedarach has provided significant insight into this transformation. A sequence of enzymes, including cytochrome P450s and an aldo-keto reductase, is responsible for cleaving the precursor's side chain. nih.govacs.org A critical discovery was a "missing link" carboxylesterase, which deprotects a late-stage acetylated intermediate. nih.govresearchgate.net This deacetylation step is crucial as it unmasks the substrate for the subsequent enzymes that catalyze the final steps of furan ring formation, thereby preventing a metabolic bottleneck and ensuring efficient biosynthesis. nih.govacs.org

Other major pathways include the polyketide pathway , where the furan ring can be formed through intramolecular cyclization reactions. nih.govrasmusfrandsen.dk Mechanisms include an oxa-Michael addition or oxidative cyclizations catalyzed by specialized domains within polyketide synthase (PKS) enzymes. nih.gov In the fatty acid pathway , furan fatty acids are synthesized through the modification of pre-existing fatty acid chains. This process involves enzymatic methylation, desaturation, and the incorporation of an oxygen atom from molecular oxygen (O₂) to form the furan ring. nih.gov

Table 3: Overview of Major Biosynthetic Pathways to Furan Moieties

Biosynthetic Pathway Precursor(s) Key Metabolic Conversions & Enzymes Resulting Furan Class
Terpenoid Pathway 30-Carbon Triterpene (from MVA pathway) Side-chain cleavage, loss of 4 carbons, oxidative cyclization. Involves Cytochrome P450s and Carboxylesterases. frontiersin.orgpnas.orgnih.gov Limonoids (containing furan-3-yl)
Polyketide Pathway Acetyl-CoA, Malonyl-CoA Repetitive Claisen condensations followed by cyclization (e.g., oxa-Michael addition, oxidative cyclization). Catalyzed by Polyketide Synthases (PKS). nih.gov Aromatic polyketides (e.g., Asperfuranone)

| Fatty Acid Modification | Unsaturated Fatty Acids | Methylation (SAM-dependent methylase), desaturation (desaturase), and oxygen incorporation (O₂-dependent oxygenase). nih.gov | Furan Fatty Acids (F-acids) |


Analytical Methodologies for Chemical Analysis and Quantification of Methyl 2 Furan 3 Yl Acetate

Chromatographic Techniques for Separation, Identification, and Purity Profiling

Chromatography is fundamental to the analysis of Methyl 2-(furan-3-yl)acetate (B494440), providing the necessary separation from matrix components and related impurities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, with the choice depending on the compound's volatility and the nature of the sample.

HPLC is a robust technique for separating non-volatile or thermally sensitive compounds. For furan (B31954) derivatives, reversed-phase HPLC is a common approach. sielc.comsielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comdss.go.th The separation mechanism is based on the differential partitioning of the analytes between the two phases. dss.go.th

A reliable HPLC method was developed for the simultaneous separation of ten furan derivatives in apple cider and wine, achieving separation on a C18 column in under 30 minutes. nih.gov For general analysis of furan compounds, the mobile phase may contain additives like sulfuric acid or formic acid to improve peak shape and resolution. sielc.comdss.go.th Formic acid is particularly useful for methods intended to be compatible with mass spectrometry (MS) detection. sielc.com While specific HPLC application notes for Methyl 2-(furan-3-yl)acetate are available from chemical suppliers, detailed research studies outlining specific methods are less common. bldpharm.com However, the principles used for other furan esters, like methyl 2-furoate, are directly applicable. nih.gov

Table 1: Typical HPLC Parameters for Furan Derivative Analysis

Parameter Description Source(s)
Column Reversed-phase columns, such as C18 or specialized columns like Newcrom R1, are frequently used. sielc.comnih.gov
Mobile Phase A gradient or isocratic mixture of Acetonitrile (MeCN) and water is common. sielc.comdss.go.th
Additives Formic acid or sulfuric acid may be added to the mobile phase to improve separation. sielc.comdss.go.th
Flow Rate Typical flow rates range from 0.6 to 1.0 mL/min. dss.go.thwiley-vch.de

| Detector | Photodiode Array (PDA) or UV-Vis detectors are used for detection, often at wavelengths of 254 nm and 280 nm. | dss.go.th |

This table is generated based on data from sources analyzing related furan compounds.

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net For furan and its derivatives, which are often found as volatile components in food and other materials, GC is a primary analytical tool. mdpi.comrestek.com

The selection of the GC column is critical for achieving good separation. Columns with a mid-polar stationary phase, such as those containing trifluoropropylmethylpolysiloxane or wax-type phases (e.g., CP-Wax 52 CB), are often employed. pfigueiredo.orgnih.gov A typical GC analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (like helium) through the column. rjptonline.orgmdpi.com A temperature program, which gradually increases the column temperature, is used to elute the compounds in order of increasing boiling point. pfigueiredo.orgijzi.net

Table 2: Typical GC Parameters for Furan Derivative Analysis

Parameter Description Source(s)
Column Capillary columns like HP-5MS, CP-Wax 52 CB, or those with trifluoropropylmethylpolysiloxane phases are effective. mdpi.compfigueiredo.orgnih.gov
Carrier Gas Helium is the most commonly used inert carrier gas. rjptonline.orgmdpi.com
Injection Mode Split or splitless injection is used depending on the analyte concentration. thepharmajournal.com
Temperature Program An initial hold at a low temperature (e.g., 35-40°C) followed by a ramped increase to a final temperature (e.g., 250-280°C). pfigueiredo.orgijzi.net

| Detector | A Flame Ionization Detector (FID) can be used for general quantification, but Mass Spectrometry (MS) is preferred for definitive identification. | nih.gov |

This table is generated based on data from sources analyzing related furan compounds.

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method (hyphenation), it provides high selectivity and sensitivity, enabling both the identification and quantification of specific compounds even in complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. mdpi.com This technique is invaluable for analyzing compounds like this compound in complex biological or environmental samples. fortunejournals.com After separation on the HPLC column, the eluent is directed to an ion source, typically using electrospray ionization (ESI), which generates charged molecules that can be analyzed by the mass spectrometer. fortunejournals.com

The mass spectrometer can be operated in full-scan mode to acquire mass spectra for structural elucidation or in a targeted mode like multiple reaction monitoring (MRM) for highly sensitive and selective quantification. mdpi.com In MRM, a specific precursor ion corresponding to the analyte is selected and fragmented, and a specific product ion is monitored, significantly reducing background noise and improving detection limits. mdpi.com HPLC-MS/MS methods have been successfully developed for the quantification of various furan derivatives and other metabolites in diverse matrices. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile furan derivatives. researchgate.netmdpi.com It is widely applied in metabolomics for profiling metabolites in biological samples and for trace analysis in food and environmental science. mdpi.comgsconlinepress.com The GC separates the volatile components, and the eluting compounds are then ionized, typically by electron impact (EI), which generates a characteristic and reproducible fragmentation pattern. mdpi.com This fragmentation pattern acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. epa.gov

GC-MS has been extensively used to study furan derivatives in thermally processed foods, beverages, and biological fluids. pfigueiredo.orgnih.gov For instance, headspace sampling (HS) or solid-phase microextraction (SPME) can be coupled with GC-MS to extract and concentrate volatile furans from a sample matrix before analysis, enabling the detection of trace amounts. researchgate.netpfigueiredo.org This approach has been used to identify and quantify a range of furan derivatives, including methylfurans and furfurals, in various food products. mdpi.comsciopen.com

For the highest accuracy in quantification, stable isotope dilution analysis (SIDA) is the preferred method. researchgate.netresearchgate.net This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard before any sample preparation or analysis. researchgate.nettandfonline.com

The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatographic analysis, effectively correcting for any sample loss or matrix-induced signal suppression/enhancement. epa.govtandfonline.com The quantification is based on the measured ratio of the response of the native analyte to its labeled counterpart, typically using GC-MS or LC-MS. researchgate.netmdpi.com SIDA has been successfully applied to the determination of furan and its metabolites in food and human urine, providing robust and accurate concentration data. researchgate.netmdpi.comresearchgate.net While a specific labeled standard for this compound is not commonly cited, the principle is readily applicable provided a synthesized standard is available. acs.org

Table 3: Overview of Mass Spectrometry Strategies for Furan Derivative Analysis

Technique Ionization Method Key Application Advantages Source(s)
HPLC-MS Electrospray Ionization (ESI) Analysis of complex mixtures, non-volatile compounds. Suitable for a wide range of polarities, soft ionization preserves molecular ion. mdpi.comfortunejournals.com
GC-MS Electron Impact (EI) Trace analysis, metabolite profiling, purity assessment of volatile compounds. Provides reproducible fragmentation patterns for library matching, high sensitivity. mdpi.comrestek.commdpi.com

| Isotope Dilution MS | ESI or EI | High-accuracy quantification. | Corrects for matrix effects and procedural losses, leading to high precision and accuracy. | researchgate.nettandfonline.commdpi.com |

This table is generated based on data from sources analyzing related furan compounds.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and heteroatoms such as oxygen (O), nitrogen (N), and sulfur (S). This information is crucial for establishing the empirical formula of a newly synthesized or isolated compound, which represents the simplest whole-number ratio of atoms in the molecule. By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed molecular formula, chemists can verify the purity and identity of the compound.

For an organic compound like this compound, elemental analysis typically involves high-temperature combustion of a precisely weighed sample. During this process, the compound is completely oxidized. The resulting combustion products, mainly carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The masses of carbon and hydrogen in the original sample are then calculated based on the masses of CO₂ and H₂O produced. The percentage of oxygen is often determined by difference, subtracting the percentages of carbon and hydrogen from 100%.

The molecular formula for this compound is C₇H₈O₃. sigmaaldrich.comfluorochem.co.uk Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 140.14 g/mol . fluorochem.co.uk

The theoretical percentages are as follows:

Carbon (C): (7 * 12.011 / 140.14) * 100% ≈ 59.99%

Hydrogen (H): (8 * 1.008 / 140.14) * 100% ≈ 5.75%

Oxygen (O): (3 * 15.999 / 140.14) * 100% ≈ 34.25%

In practice, experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values. While specific experimental data for this compound is not prominently available in the reviewed literature, the characterization of analogous furan derivatives consistently reports such analyses to confirm their structure and purity. For instance, in the synthesis of various furan and benzimidazole (B57391) derivatives, researchers present both the "calculated" (calcd.) and "found" elemental percentages as a standard part of the compound's characterization.

Below is an interactive data table summarizing the theoretical elemental composition of this compound. This table serves as the benchmark against which experimental results would be compared for formula verification.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (u) Count in Molecule Total Mass (u) Percentage (%)
Carbon C 12.011 7 84.077 59.99
Hydrogen H 1.008 8 8.064 5.75
Oxygen O 15.999 3 47.997 34.25

| Total | | | | 140.138 | 100.00 |

This analytical method, therefore, serves as a cornerstone in the chemical analysis of this compound, providing the foundational data needed to confirm its empirical and, in conjunction with molecular weight determination, its molecular formula.

Future Research Avenues and Methodological Challenges for Methyl 2 Furan 3 Yl Acetate

Exploration of Unprecedented Synthetic Routes and Green Chemistry Initiatives

The synthesis of furan (B31954) derivatives is a cornerstone of harnessing their chemical potential. numberanalytics.com Traditional methods often rely on petrochemical precursors, but the principles of green chemistry are steering research towards more sustainable pathways. rsc.org A significant focus is the utilization of renewable biomass, such as chitin, which can be hydrolyzed and dehydrated to produce nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran. rsc.org This approach aligns with the goal of high selectivity and adherence to green chemistry principles. rsc.org

Future research is directed towards developing integrated one-pot reaction processes. rsc.org These processes would ideally couple steps like hydrolysis and dehydration under mild conditions, enhancing economic viability and efficiency. rsc.org The exploration of novel catalytic systems is paramount to achieving these goals. rsc.org For instance, the use of low transition temperature mixtures (LTTMs) is being investigated for the selective conversion of monosaccharides to furans at moderate temperatures. uliege.beresearchgate.net

Common Methods for Synthesizing Furan Derivatives:

MethodConditionsReagentsTypical Yield
Cyclization ReactionsAcidic1,4-Diketones, acid catalyst50-90% numberanalytics.com
Suzuki-Miyaura CouplingBasicFuran boronic acid, aryl halide, Pd catalyst70-95% numberanalytics.com
Ring-Closing MetathesisNeutralDiene precursor, Ru or Mo catalyst80-95% numberanalytics.com

The development of environmentally friendly reaction procedures is also a key area of research. This includes the use of repurposed materials for reaction vessels and eco-friendly light sources for photocycloaddition reactions of furan derivatives. und.edu The overarching aim is to design chemical processes that are not only efficient but also safer and less polluting. uliege.be

Deeper Mechanistic Understanding of Complex Chemical Transformations and Reactivity

A thorough understanding of the reaction mechanisms governing the transformations of furan derivatives is crucial for optimizing existing synthetic routes and designing new ones. The reactivity of the furan ring, characterized by its electron-rich nature, allows it to participate in a variety of electrophilic substitution and cycloaddition reactions. ijabbr.com

For instance, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol (B129727) involves a complex series of steps including protonation, nucleophilic attack, and rearrangement. stackexchange.com Mechanistic studies often propose the formation of reactive intermediates such as O,C-diprotonated species in superacidic media, which then participate in electrophilic aromatic substitution. nih.gov Understanding the stability and reactivity of these intermediates is key to controlling the reaction outcome. nih.gov

The fragmentation pathways of furan derivatives in mass spectrometry also provide insights into their chemical behavior. mdpi.com The cleavage of specific bonds can reveal information about the structure of different parts of the molecule. mdpi.com

Future research will likely involve more sophisticated computational modeling and in-situ spectroscopic techniques to probe these reaction mechanisms in greater detail. This will enable a more precise control over the chemical transformations of furan derivatives, leading to higher yields and selectivities of desired products.

Advancements in Integrated Spectroscopic and Computational Techniques for Comprehensive Characterization

The precise characterization of furan derivatives like Methyl 2-(furan-3-yl)acetate (B494440) is fundamental to understanding their structure, properties, and reactivity. A combination of spectroscopic techniques and computational methods is essential for a comprehensive analysis.

Spectroscopic Techniques for Furan Derivative Characterization:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. ontosight.airesearchgate.net
Mass Spectrometry (MS)Determines the molecular weight and elemental composition of the compound and provides insights into its fragmentation patterns. ontosight.ainih.gov
Infrared (IR) SpectroscopyIdentifies the functional groups present in the molecule by detecting the vibrations of chemical bonds. ontosight.ainih.gov
UV-Vis SpectroscopyProvides information about the electronic transitions within the molecule and is compared with theoretically computed spectra. researchgate.net
X-ray Diffraction (XRD)Determines the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data. researchgate.net DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netijpcbs.com The comparison between theoretical and experimental data allows for a more robust characterization of the molecule. researchgate.net

Future advancements will likely focus on the integration of these techniques to provide a more holistic understanding of furan derivatives. For example, combining in-situ spectroscopy with real-time computational modeling could provide dynamic insights into reaction mechanisms and transient species.

Elucidation of Novel Biological System Interactions and Mechanistic Pathways for Furan Derivatives

Furan derivatives exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. ijabbr.comwisdomlib.org They have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. numberanalytics.comontosight.aiwisdomlib.org The biological activity of these compounds is closely linked to their chemical structure, particularly the nature and position of substituents on the furan ring. ontosight.aiontosight.ai

The electron-rich nature of the furan ring enables it to engage in various electronic interactions with biological targets such as enzymes and receptors. ijabbr.com The aromaticity of the furan ring can contribute to the metabolic stability and bioavailability of the compounds. ijabbr.com

Research has shown that furan derivatives can exert their biological effects through various mechanisms. For instance, some natural furan derivatives have been found to modulate signaling pathways such as MAPK and PPAR-ɣ. scilit.com The antimicrobial activity of these compounds can be due to the selective inhibition of microbial growth and the modification of enzymes. scilit.com

Future research in this area will focus on:

Identifying novel biological targets for furan derivatives.

Elucidating the precise molecular mechanisms by which these compounds exert their effects.

Investigating the structure-activity relationships to design more potent and selective therapeutic agents.

Exploring the potential of furan derivatives in new therapeutic areas.

Expansion into Emerging Material Science Applications

The unique chemical and physical properties of furan derivatives make them valuable building blocks for the development of new materials. numberanalytics.com Their applications in material science are diverse, ranging from polymers to organic electronics.

Furan-based polymers are gaining significant attention as sustainable alternatives to traditional plastics. patsnap.com For example, 2,5-furandicarboxylic acid (FDCA), a key furan derivative, can be used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with excellent gas barrier properties. patsnap.com Furan resins, synthesized from furfuryl alcohol, exhibit excellent thermal and chemical resistance, making them suitable for coatings, adhesives, and composite materials. patsnap.comresearchgate.net

Furan derivatives are also being explored for their potential in organic electronics. numberanalytics.com Furan-containing conjugated polymers have been developed for use in applications such as organic solar cells. bohrium.com The less steric hindrance, good solubility, and excellent stacking properties of furan make it an attractive component in semiconductor materials. bohrium.com

Future research will likely focus on:

Developing new furan-based monomers for the synthesis of polymers with tailored properties.

Improving the performance of furan-based materials in applications such as organic electronics and energy storage.

Investigating the biodegradability and recyclability of furan-based polymers to enhance their sustainability. patsnap.com

Addressing Scalability and Sustainability Challenges in Industrial Production of Furan Derivatives

While the potential of furan derivatives is vast, their widespread industrial application is currently hampered by challenges related to scalability and sustainability. patsnap.com The transition from laboratory-scale synthesis to large-scale industrial production requires overcoming several hurdles.

One of the main challenges is the economic viability of biomass conversion processes. patsnap.comkmutnb.ac.th The cost of producing furan-based chemicals needs to be competitive with their petroleum-based counterparts. kmutnb.ac.th This requires the development of highly efficient and cost-effective catalytic processes for converting biomass into furan derivatives. patsnap.com

Another challenge is the development of sustainable and scalable biorefineries. lu.se These biorefineries must be able to process large volumes of biomass and efficiently separate and purify the desired furan derivatives. researchgate.net The development of integrated processes that minimize waste and energy consumption is crucial for the sustainability of industrial-scale production. researchgate.net

Key Challenges in Industrial Production:

ChallengeDescription
Feedstock Availability and Cost Ensuring a consistent and affordable supply of biomass feedstock. lu.se
Process Efficiency Developing highly selective and high-yielding conversion processes. kmutnb.ac.th
Catalyst Stability and Reusability Designing robust and recyclable catalysts to reduce costs. frontiersin.org
Product Separation and Purification Developing energy-efficient methods for isolating high-purity furan derivatives. researchgate.net
Waste Valorization Finding applications for byproducts to improve the overall economics of the process. kmutnb.ac.th

Addressing these challenges will require a multidisciplinary approach, involving collaboration between chemists, engineers, and economists. patsnap.com Continued research and development in catalysis, process engineering, and biorefinery design will be essential to unlock the full potential of furan derivatives as sustainable platform chemicals.

Q & A

Q. What are the established synthetic routes for Methyl 2-(furan-3-yl)acetate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of furan-3-yl acetic acid with methanol under acidic catalysis. Key variables include temperature control (e.g., reflux at 60–80°C), stoichiometric ratios of reactants, and purification via fractional distillation or recrystallization. Evidence from analogous furan-based esters (e.g., Methyl 3-methyl-2-furoate) highlights the importance of anhydrous conditions to avoid hydrolysis . For derivatives with complex substituents, multi-step pathways involving protective groups (e.g., acetylation) are recommended .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the ester linkage and furan ring substitution patterns. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm in 1H^1H-NMR.
  • X-ray crystallography : Programs like SHELXL (SHELX system) enable precise determination of molecular geometry and hydrogen-bonding interactions. For example, bond angles and torsion angles in similar furan-acetate derivatives (e.g., C13—C14—C15 = 119.89° in benzofuran analogs) have been resolved using this software .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate organic waste and collaborate with certified waste management services for incineration or chemical neutralization .

Advanced Research Challenges

Q. How can contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound derivatives be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. Validate models by:

  • Comparing experimental data (e.g., VIP values from metabolomics studies) with multiple computational methods (e.g., DFT, MD simulations) .
  • Using hybrid functionals (e.g., B3LYP) with solvent correction to improve accuracy for polar derivatives .

Q. What strategies optimize the regioselective functionalization of the furan ring in this compound?

  • Electrophilic substitution : Direct bromination or nitration at the 5-position of the furan ring can be achieved using Lewis acids (e.g., FeBr3_3) under controlled temperatures.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh3_3)4_4) and inert atmospheres to preserve the ester group .

Q. How do structural modifications (e.g., halogenation, hydroxylation) impact the biological activity of this compound derivatives?

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at the furan 5-position enhances activity against Gram-positive bacteria.
  • Anti-inflammatory effects : Hydroxylation at the acetate methyl group (e.g., forming 2-hydroxyacetate derivatives) improves binding to COX-2 enzymes, as observed in related benzofuran compounds .

Q. What role does this compound play in natural product biosynthesis, and how can this inform synthetic biology approaches?

  • Biosynthetic pathways : In Leucosceptrum canum, furan-acetate derivatives are intermediates in diterpenoid synthesis, involving cytochrome P450 enzymes for oxidation and acetyltransferases for esterification .
  • Heterologous production : Engineered yeast strains (e.g., S. cerevisiae) expressing Arabidopsis acyltransferases can replicate these pathways for scalable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.